![molecular formula C14H14N2OS B371308 N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide CAS No. 329212-06-8](/img/structure/B371308.png)
N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide, also known as MPSPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSPA is an acetamide derivative that has been synthesized through a multi-step process involving various chemical reactions.
Scientific Research Applications
Insecticidal Activities
This compound has been explored for its potential in developing novel insecticides. The insect ryanodine receptor (RyR) is a promising target for insecticidal activity, and derivatives of this compound have been designed to interact with RyR . These interactions could lead to the development of potent insecticides that can control pests like the diamondback moth, which is a significant threat to crops.
Medicinal Chemistry
In the realm of medicinal chemistry, compounds like N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide are valuable due to their versatile binding possibilities with metal ions. This characteristic makes them suitable for creating ligands that can form metal complexes with potential therapeutic applications, including antimicrobial, antioxidant, antihistaminic, anticancer, DNA binding, and protein binding activities .
Material Science
The structural motif of pyridinium, which is part of the compound’s structure, is significant in material science. Pyridinium salts have been used in a wide range of applications, including the development of pyridinium ionic liquids, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors. They are also relevant in biological issues related to gene delivery .
Biochemistry and Pharmacology
In biochemistry and pharmacology, the compound’s ability to bind with various proteins and DNA can be harnessed for studying biochemical pathways and developing pharmacological agents. The compound’s structural features may allow it to interact with enzymes and receptors, providing a tool for understanding biological processes and designing new drugs .
Mechanism of Action
Target of Action
The primary target of N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide interacts with the RyR, potentially acting as an activator
Biochemical Pathways
The compound’s interaction with the RyR affects the calcium signaling pathway in insects . This disruption can lead to a variety of downstream effects, including paralysis and death .
Result of Action
The compound’s action on the RyR leads to significant insecticidal activities . For example, it has shown larvicidal activity against the diamondback moth (Plutella xylostella) .
properties
IUPAC Name |
N-(4-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-11-5-7-12(8-6-11)16-13(17)10-18-14-4-2-3-9-15-14/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVZEAOHZNUNGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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